molecular formula C22H20ClFN2O2 B11327370 N-(2-chloro-6-fluorobenzyl)-2-(2,3-dimethylphenoxy)-N-(pyridin-2-yl)acetamide

N-(2-chloro-6-fluorobenzyl)-2-(2,3-dimethylphenoxy)-N-(pyridin-2-yl)acetamide

Cat. No.: B11327370
M. Wt: 398.9 g/mol
InChI Key: SFWJZIPEILHSIQ-UHFFFAOYSA-N
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Description

N-[(2-Chloro-6-fluorophenyl)methyl]-2-(2,3-dimethylphenoxy)-N-(pyridin-2-yl)acetamide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a combination of chloro, fluoro, and pyridinyl groups, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Chloro-6-fluorophenyl)methyl]-2-(2,3-dimethylphenoxy)-N-(pyridin-2-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2-chloro-6-fluorobenzyl chloride with 2,3-dimethylphenol in the presence of a base such as potassium carbonate to form the intermediate 2-(2,3-dimethylphenoxy)-2-chloro-6-fluorobenzyl ether.

    Amidation Reaction: The intermediate is then reacted with pyridine-2-carboxamide in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, N-[(2-Chloro-6-fluorophenyl)methyl]-2-(2,3-dimethylphenoxy)-N-(pyridin-2-yl)acetamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2-Chloro-6-fluorophenyl)methyl]-2-(2,3-dimethylphenoxy)-N-(pyridin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The chloro and fluoro groups in the compound make it susceptible to nucleophilic substitution reactions, where nucleophiles like amines or thiols can replace these groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(2-Chloro-6-fluorophenyl)methyl]-2-(2,3-dimethylphenoxy)-N-(pyridin-2-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(2-Chloro-6-fluorophenyl)methyl]-2-(2,3-dimethylphenoxy)-N-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-Chlorophenyl)methyl]-2-(2,3-dimethylphenoxy)-N-(pyridin-2-yl)acetamide
  • N-[(2-Fluorophenyl)methyl]-2-(2,3-dimethylphenoxy)-N-(pyridin-2-yl)acetamide
  • N-[(2-Bromophenyl)methyl]-2-(2,3-dimethylphenoxy)-N-(pyridin-2-yl)acetamide

Uniqueness

N-[(2-Chloro-6-fluorophenyl)methyl]-2-(2,3-dimethylphenoxy)-N-(pyridin-2-yl)acetamide is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern distinguishes it from other similar compounds and may confer specific advantages in certain applications.

Properties

Molecular Formula

C22H20ClFN2O2

Molecular Weight

398.9 g/mol

IUPAC Name

N-[(2-chloro-6-fluorophenyl)methyl]-2-(2,3-dimethylphenoxy)-N-pyridin-2-ylacetamide

InChI

InChI=1S/C22H20ClFN2O2/c1-15-7-5-10-20(16(15)2)28-14-22(27)26(21-11-3-4-12-25-21)13-17-18(23)8-6-9-19(17)24/h3-12H,13-14H2,1-2H3

InChI Key

SFWJZIPEILHSIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)N(CC2=C(C=CC=C2Cl)F)C3=CC=CC=N3)C

Origin of Product

United States

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